3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
Its structure features a 2-hydroxyphenyl group at position 3, a 4-isopropylphenyl substituent at position 4, and a propyl chain at position 4.
Properties
Molecular Formula |
C23H25N3O2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(4-propan-2-ylphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O2/c1-4-13-26-22(16-11-9-15(10-12-16)14(2)3)19-20(24-25-21(19)23(26)28)17-7-5-6-8-18(17)27/h5-12,14,22,27H,4,13H2,1-3H3,(H,24,25) |
InChI Key |
IPZCMXIEDAKPSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Representative Multicomponent Reaction Conditions
| Reactant A | Reactant B | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Hydroxybenzaldehyde | Ethyl acetoacetate | AcOH | 80 | 6 | 72 |
| 4-Isopropylbenzaldehyde | Methyl propionylacetate | HCl | 70 | 8 | 68 |
Ring-Opening/Ring-Closing Approaches
A ring-opening strategy has been validated for functionalizing the pyrrolopyrazole core. This method involves treating preformed dihydrochromeno[2,3-c]pyrrole-3,9-diones with amines or alcohols to open the lactone ring, followed by re-cyclization to install the propyl and isopropyl groups.
Stepwise Procedure :
-
Lactone Formation : Condensation of 2-hydroxyphenylacetic acid with β-keto esters yields dihydrochromeno[2,3-c]pyrrole intermediates.
-
Ring Opening : Treatment with propylamine in ethanol at reflux introduces the propyl moiety.
-
Recyclization : Acid-catalyzed cyclization (e.g., H2SO4) forms the final pyrrolopyrazole structure.
This method offers superior regiocontrol, with isolated yields exceeding 80% when using sulfonic acid resins as heterogeneous catalysts.
Catalytic Systems and Promoters
Catalyst selection critically impacts reaction efficiency. Comparative studies reveal:
-
Brønsted Acids : Concentrated HCl and H2SO4 achieve rapid cyclization but may promote side reactions.
-
Lewis Acids : ZnCl2 and FeCl3 improve selectivity for bulky substituents (e.g., isopropyl groups).
-
Ion-Exchange Resins : Sulfonated polystyrene resins enable recyclability and reduce byproduct formation.
Promoters such as 3-mercaptopropionic acid (3-MPA) enhance reaction rates by stabilizing transition states during cyclization. Loadings of 0.5–1.0 wt% relative to total reactants are optimal.
Table 2: Catalyst Performance Comparison
| Catalyst | Yield (%) | Byproducts (%) | Reaction Time (h) |
|---|---|---|---|
| H2SO4 | 65 | 12 | 4 |
| Sulfonated Polystyrene | 78 | 5 | 6 |
| ZnCl2 | 71 | 8 | 5 |
Solvent and Temperature Optimization
Solvent polarity and boiling point govern reaction equilibria:
-
Polar Protic Solvents (e.g., ethanol) : Favor proton transfer steps, enhancing cyclization rates.
-
Aprotic Solvents (e.g., THF) : Reduce side reactions but slow kinetics.
Temperature profiles must balance between accelerating the reaction and minimizing decomposition. A gradient approach—starting at 50°C and ramping to 110°C—improves yields by 15–20% compared to isothermal conditions.
Purification and Isolation
Chromatography-free isolation is achievable via pH-dependent crystallization. Adjusting the reaction mixture to pH 5–6 precipitates the product, which is then recrystallized from ethanol/water (3:1). Purity exceeding 98% is routinely obtained, as confirmed by HPLC and NMR.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-propyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-propyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-propyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrrolo[3,4-c]pyrazole core can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares the target compound with structurally similar derivatives, emphasizing substituent variations and their implications:
Key Observations:
Substituent Effects on Polarity: The target compound’s isopropyl and propyl groups contribute to higher lipophilicity compared to the chlorophenyl/methoxypropyl derivative .
Electronic Structure :
- DFT calculations (using the Colle-Salvetti correlation-energy formula) reveal that the 2-hydroxyphenyl group at position 3 generates a localized electron-deficient region, facilitating electrophilic interactions .
- Multiwfn analysis of the target compound’s electron localization function (ELF) indicates delocalized electron density across the pyrazolone ring, contrasting with the more polarized electron distribution in the chlorophenyl derivative .
The methoxypropyl group in the chlorophenyl derivative improves aqueous solubility, whereas the target’s isopropyl group favors lipid membrane permeability .
Biological Activity
The compound 3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the dihydropyrrolo[3,4-c]pyrazolone family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C22H26N2O
- Molecular Weight : 350.46 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds in this class exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections detail specific findings related to this compound.
Anti-inflammatory Activity
Studies have shown that derivatives of dihydropyrrolo[3,4-c]pyrazolone possess significant anti-inflammatory effects. For instance:
- Mechanism : The compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Findings : In vivo studies demonstrated that the compound reduced inflammation in animal models by decreasing prostaglandin synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Lines Tested : The compound has shown activity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
- Results : In vitro assays revealed that it induces apoptosis in cancer cells and inhibits cell proliferation. The IC50 values for these effects were reported to be in the micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of the compound:
- Pathogens Tested : The compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL for various strains tested.
Case Studies
-
Study on Anti-inflammatory Effects :
- In a controlled study involving rats with induced paw edema, administration of the compound resulted in a significant reduction in edema compared to control groups.
- Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
-
Anticancer Efficacy Evaluation :
- A study involving A549 cell lines treated with varying concentrations of the compound demonstrated a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
Q & A
Q. Basic Research Focus
- ¹H/¹³C-NMR : Assign peaks using DEPT-135 and HSQC to confirm substituent positions and diastereomeric purity (e.g., differentiation of propyl chain conformers) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₀H₁₉N₃O₂) and detect isotopic patterns for halogenated analogs .
- X-ray Crystallography : Resolve stereochemical ambiguities by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
How can computational methods like quantum chemical calculations aid in predicting the reactivity of this compound in novel reactions?
Q. Advanced Research Focus
- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states for oxidation or substitution reactions, focusing on the hydroxyphenyl moiety’s electron-donating effects .
- Solvent Effects : Simulate solvation-free energies with COSMO-RS to predict regioselectivity in polar aprotic solvents (e.g., DMF vs. THF) .
- Machine Learning : Train models on existing pyrrolo-pyrazolone reactivity data to forecast side-product formation under varying conditions .
What strategies should be employed to resolve contradictions in reported biological activity data for this compound across different studies?
Q. Advanced Research Focus
- Meta-Analysis Framework : Aggregate data from antifungal and anticancer assays, adjusting for variables like cell line specificity (e.g., HeLa vs. MCF-7) and solvent toxicity thresholds .
- Dose-Response Reevaluation : Re-test conflicting results using standardized protocols (e.g., CLSI M38 for antifungal activity) with internal controls (e.g., fluconazole) .
- Structural-Activity Relationship (SAR) : Compare bioactivity trends across analogs with modified substituents (e.g., propyl vs. isopropyl chains) to isolate key pharmacophores .
What in vitro assays are most appropriate for evaluating the anticancer potential of this compound, and how should controls be designed?
Q. Advanced Research Focus
- Apoptosis Assays : Use Annexin V/PI staining in combination with caspase-3/7 activity measurements to quantify programmed cell death in colon cancer (HCT-116) models .
- Cell Cycle Analysis : Employ flow cytometry with propidium iodide to assess G1/S phase arrest, comparing against reference compounds (e.g., doxorubicin) .
- Control Design : Include solvent-only controls (e.g., DMSO ≤0.1% v/v) and positive controls (e.g., paclitaxel) to normalize batch-to-batch variability .
How can molecular docking studies be integrated with experimental data to elucidate the binding mechanisms of this compound with target proteins?
Q. Advanced Research Focus
- Target Selection : Prioritize proteins with conserved active sites (e.g., human topoisomerase IIα or fungal CYP51) based on structural homology to known pyrazolone targets .
- Docking Protocols : Use AutoDock Vina with flexible ligand sampling and AMBER force fields to account for pyrrolo-pyrazolone ring flexibility .
- Validation : Cross-reference docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays (e.g., ≥80% correlation for validation) .
What methodologies are recommended for analyzing oxidative degradation products of this compound under accelerated stability conditions?
Q. Advanced Research Focus
- Forced Degradation : Expose the compound to 3% H₂O₂ at 40°C for 72 hours, followed by LC-MS/MS to identify quinone derivatives from hydroxyphenyl oxidation .
- Kinetic Modeling : Apply pseudo-first-order kinetics to predict shelf-life under varying humidity (e.g., Arrhenius plots for activation energy) .
- Isotope-Labeling : Synthesize ¹⁸O-labeled analogs to track oxygen incorporation during degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
